molecular formula C5H12Cl2N2O2 B591594 (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride CAS No. 263407-17-6

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B591594
CAS No.: 263407-17-6
M. Wt: 203.063
InChI Key: YQEVKNLEXCXBHR-WTIKUKJPSA-N
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Description

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant importance in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in the synthesis of biologically active molecules . The compound’s unique stereochemistry and functional groups make it a valuable building block for the development of pharmaceuticals and other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and fine chemicals .

Mechanism of Action

The mechanism of action of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

(2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEVKNLEXCXBHR-WTIKUKJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662556
Record name (4S)-4-Amino-D-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263407-17-6
Record name (4S)-4-Amino-D-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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